molecular formula C16H21N3O4 B5704311 3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE

3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B5704311
M. Wt: 319.36 g/mol
InChI Key: IMEGVVMILXCGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzoyl group and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid . This intermediate is then reacted with piperazine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, alcohols, and substituted piperazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrobenzoyl group and a piperazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-methyl-1-[4-(4-nitrobenzoyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(2)11-15(20)17-7-9-18(10-8-17)16(21)13-3-5-14(6-4-13)19(22)23/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEGVVMILXCGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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